molecular formula C10H10N2O2 B6437100 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2549045-03-4

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B6437100
CAS No.: 2549045-03-4
M. Wt: 190.20 g/mol
InChI Key: NPVSTEZWYFECAB-UHFFFAOYSA-N
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Description

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxetane moiety and a nitrile group. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method includes the cyclization of an appropriate precursor to form the oxetane ring, which is then coupled with a pyridine derivative under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxetane ring, which imparts specific reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-2-10(12-6-8)14-7-9-3-4-13-9/h1-2,6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVSTEZWYFECAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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